molecular formula C10H15NO3 B1295434 Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 37778-51-1

Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B1295434
CAS No.: 37778-51-1
M. Wt: 197.23 g/mol
InChI Key: GCHPMCMRBLSVMZ-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 37778-51-1) is a bicyclic compound featuring a 2.2.2 ring system, comprising a nitrogen atom at position 2 and a ketone group at position 3. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.2310 g/mol . The ethyl ester group at position 2 contributes to its solubility in organic solvents, while the rigid bicyclo[2.2.2]octane scaffold imparts structural stability, making it a valuable intermediate in synthetic organic chemistry.

Properties

IUPAC Name

ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)11-6-7-3-4-8(11)5-9(7)12/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHPMCMRBLSVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958827
Record name Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37778-51-1
Record name 2-Azabicyclo(2.2.2)octane-2-carboxylic acid, 5-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037778511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lactonization of Amino Acid Derivatives

One of the primary methods for synthesizing Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate involves the lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride salt.

Procedure:

  • Reagents : Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, triethylamine, and dioxane.

  • Reaction Setup : Mix the hydrochloride salt with triethylamine in dry dioxane and stir for an extended period (72 hours).

  • Lactonization : The reaction mixture is then treated with di-tert-butyl dicarbonate to facilitate the formation of the lactone structure.

  • Isolation : The product is isolated through silica gel column chromatography, yielding the desired compound with a moderate yield (approximately 25%).

  • Characterization : The compound is characterized using techniques such as $$ ^1H $$ NMR spectroscopy and high-resolution mass spectrometry to confirm its structure.

Cyclization Reactions

Another method involves cyclization reactions starting from suitable amino acid derivatives.

Procedure:

  • Starting Material : Use cis- and trans-5-hydroxypipecolic acid ethyl esters.

  • Intramolecular Reaction : These compounds undergo intramolecular lactonization to form the bicyclic structure without requiring chiral catalysts or enzymes.

  • Product Isolation : The resulting product is purified through recrystallization from solvents like dichloromethane/diethyl ether.

  • Characterization : Similar characterization techniques are employed to confirm the identity and purity of the synthesized compound.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of the different synthesis methods for this compound:

Method Starting Materials Yield (%) Characterization Techniques
Lactonization Ethyl 2-amino-4-(2-oxiranyl)butanoate ~25 $$ ^1H $$ NMR, Mass Spectrometry
Cyclization cis-/trans-5-hydroxypipecolic acid Varies $$ ^1H $$ NMR, X-ray Crystallography

Chemical Reactions Analysis

Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate serves as a critical building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specificity.

Biological Studies

The compound is utilized in studying enzyme interactions and receptor binding due to its ability to fit into specific molecular sites. This property is crucial for understanding mechanisms of action in drug development and enzyme catalysis.

Agricultural Chemistry

In agrochemicals, this compound can be employed to develop novel pesticides and herbicides that leverage its structural properties for enhanced efficacy against pests while minimizing environmental impact.

Material Science

This compound is also explored in the production of specialty chemicals and materials, where its unique properties can be harnessed for innovative applications in coatings and polymers.

Case Study 1: Pharmaceutical Development

A study demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines, indicating potential as anticancer agents.

Case Study 2: Agrochemical Innovation

Research highlighted the effectiveness of this compound in developing a new class of insecticides that target specific pest species while being safe for non-target organisms.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations: Ethyl vs. Tert-Butyl Esters

A key structural analog is tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4), which replaces the ethyl ester with a bulkier tert-butyl group.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 37778-51-1 C₁₀H₁₅NO₃ 197.2310 Ethyl ester
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 617714-22-4 C₁₂H₁₉NO₃ 225.288 tert-Butyl ester

Impact of Substituents :

  • Solubility : The ethyl derivative is more polar and likely more soluble in polar aprotic solvents compared to the tert-butyl analog.
  • Synthetic Utility : The tert-butyl group is a common protecting group in peptide synthesis, suggesting its derivatives (e.g., CAS 617714-22-4) are intermediates in multistep reactions .

Stereochemical and Bicyclo System Variations

  • Rel-tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1818843-13-8): This stereoisomer highlights the importance of chirality in pharmacological applications, with purity ≥97% .
  • Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate (CAS: 1290627-55-2): Features an additional Boc-protected amine, expanding its utility in medicinal chemistry .

Physicochemical and Pharmacopeial Properties

  • Purity : Tert-butyl analogs (e.g., CAS 617714-22-4) are frequently cited with ≥95% purity, reflecting their use in high-precision syntheses .

Biological Activity

Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS Number: 37778-51-1) is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and related research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H15NO3
Molecular Weight197.231 g/mol
IUPAC NameThis compound
InChIKeyGCHPMCMRBLSVMZ-UHFFFAOYSA-N

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound, particularly against Gram-negative bacteria. The compound exhibits significant activity by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

  • Mechanism of Action : The compound forms reversible interactions with PBPs, leading to bacterial cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics but differs in its structural composition and binding affinity .
  • In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits the growth of various strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. These studies indicate a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Pseudomonas aeruginosa :
    • Objective : To assess the antibacterial activity against Pseudomonas aeruginosa.
    • Findings : The compound showed an MIC of 4 µg/mL, indicating strong antibacterial activity compared to control groups treated with standard antibiotics .
  • Combination Therapy :
    • Objective : To evaluate the synergistic effects when combined with other antibiotics.
    • Findings : this compound demonstrated enhanced efficacy when used in combination with amoxicillin, reducing MIC values significantly and providing a promising strategy for overcoming antibiotic resistance in clinical settings .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Synthesis of Substituted Derivatives : Researchers have synthesized various derivatives by modifying the carboxylate group or introducing additional functional groups to improve solubility and bioavailability without compromising antibacterial activity .
  • Biochemical Pathways : Investigations into the biochemical pathways involving this compound have revealed its role in disrupting bacterial metabolic processes, further supporting its potential as an antibiotic candidate .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate?

The compound is typically synthesized via ring-closing strategies or functional group transformations. For example, tert-butyl analogs (e.g., tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate) are prepared using Boc-protection and cyclization reactions under reflux conditions with catalysts like palladium or ruthenium complexes . Ethyl ester derivatives may involve esterification of the corresponding carboxylic acid intermediate under acidic or coupling conditions.

Q. Which analytical techniques are essential for structural confirmation?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify bicyclic scaffold integrity and substituent positions.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for resolving complex bicyclic structures and confirming stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula and purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?

  • Catalyst Screening : Transition-metal catalysts (e.g., Ru-based) improve regioselectivity in ring-closing steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while low temperatures reduce byproduct formation .
  • In-situ Monitoring : Use HPLC or LC-MS to track intermediates and adjust reaction parameters dynamically .

Q. What strategies are effective for identifying and mitigating synthetic byproducts?

  • Chromatographic Separation : Preparative HPLC or flash chromatography isolates impurities, followed by structural elucidation via 1^1H NMR and MS .
  • Mechanistic Studies : Density Functional Theory (DFT) calculations predict side reactions (e.g., over-alkylation) to refine synthetic protocols .

Q. How does the bicyclic framework influence reactivity in downstream functionalization?

The rigid 2-azabicyclo[2.2.2]octane core restricts conformational flexibility, favoring axial attack in nucleophilic substitutions. For example:

  • Ester Hydrolysis : The ethyl ester group is selectively hydrolyzed under basic conditions (NaOH/EtOH) without disrupting the bicyclic ring .
  • Amide Coupling : The bridgehead nitrogen participates in peptide coupling via carbodiimide reagents (e.g., EDC/HOBt), enabling derivatization for pharmacological studies .

Q. What pharmacological activities have been explored for related azabicyclo compounds?

  • Antibacterial Activity : Analogous 5-thia-1-azabicyclo derivatives exhibit β-lactamase inhibition, with structure-activity relationship (SAR) studies highlighting the importance of the oxo group and substituent positioning .
  • Enzyme Targeting : The bicyclic scaffold mimics transition states in enzymatic reactions, making it a candidate for protease inhibitors .

Q. How can conflicting crystallographic or spectroscopic data be resolved?

  • Multi-technique Validation : Cross-validate X-ray data (using SHELXL ) with 1^1H-13^13C HMBC NMR to resolve ambiguities in stereochemistry.
  • Dynamic NMR Experiments : Variable-temperature NMR clarifies dynamic processes (e.g., ring puckering) that may obscure spectral interpretations .

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